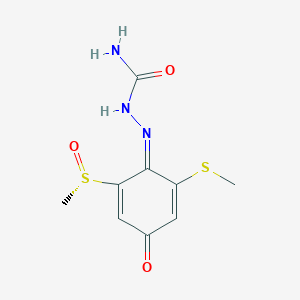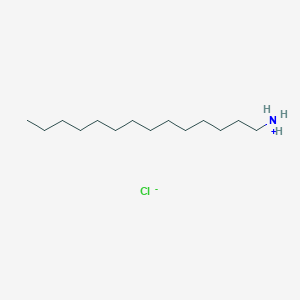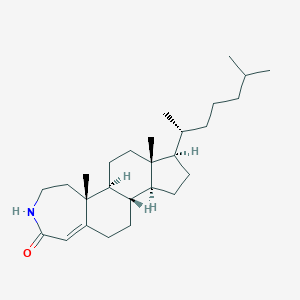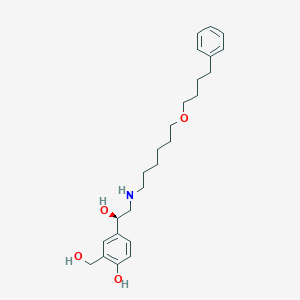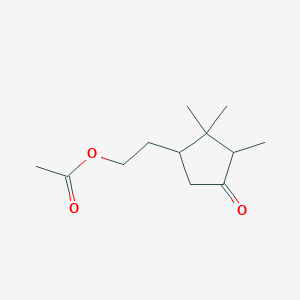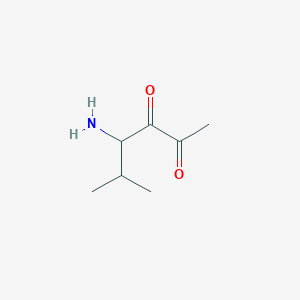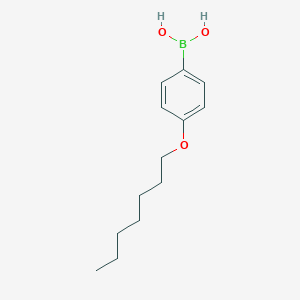
4-Heptyloxyphenylboronic acid
Overview
Description
4-Heptyloxyphenylboronic acid is an organic compound with the molecular formula C13H21BO3 . It has a molecular weight of 236.12 . The compound is a solid at 20°C and appears as a white to very pale yellow crystal or powder .
Molecular Structure Analysis
The InChI code for 4-Heptyloxyphenylboronic acid is 1S/C13H21BO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10,15-16H,2-6,11H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a heptyloxy group .Chemical Reactions Analysis
While specific chemical reactions involving 4-Heptyloxyphenylboronic acid are not available, boronic acids are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
4-Heptyloxyphenylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 381.9±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 66.5±3.0 kJ/mol and a flash point of 184.8±28.4 °C . The compound has a molar refractivity of 67.4±0.4 cm3, and its polar surface area is 50 Å2 .Scientific Research Applications
Sensing Applications
4-Heptyloxyphenylboronic acid is utilized in sensing applications due to its interactions with diols and strong Lewis bases like fluoride or cyanide anions. This property allows it to be used in both homogeneous assays and heterogeneous detection methods .
Life Science Research
In life sciences, this compound can be involved in studies related to cell biology, pharmacology, and biochemistry, where boronic acids play a role in probing molecular interactions or as potential therapeutic agents .
Material Science
The compound’s unique properties are explored in material science for the development of new materials with specific functionalities or enhancements .
Chemical Synthesis
4-Heptyloxyphenylboronic acid is used in chemical synthesis as a reagent or catalyst that can facilitate the formation of complex organic compounds .
Chromatography
Its role in chromatography could involve the separation of substances based on the interaction with boronic acids, which can be crucial for analytical purposes .
Analytical Research
Analytical research may leverage 4-Heptyloxyphenylboronic acid for quantitative and qualitative analysis of various chemical substances .
Diagnostic Applications
This compound’s chemistry is beneficial for diagnostic applications, particularly in the development of new diagnostic methods or materials .
Therapeutic Applications
There is ongoing research into the therapeutic applications of 4-Heptyloxyphenylboronic acid, especially concerning its interaction with sialic acid and other molecular targets for drug delivery systems .
Safety and Hazards
4-Heptyloxyphenylboronic acid is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers I found a paper titled “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” which discusses the catalytic protodeboronation of alkyl boronic esters . Although it does not specifically mention 4-Heptyloxyphenylboronic acid, it might provide useful insights into the chemistry of similar compounds.
properties
IUPAC Name |
(4-heptoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10,15-16H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRONCCLURKEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402080 | |
| Record name | 4-Heptyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Heptyloxyphenylboronic acid | |
CAS RN |
136370-19-9 | |
| Record name | 4-Heptyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Heptyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



